molecular formula C13H21N3O3 B12921910 3(2H)-Pyridazinone, 4-butoxy-2-methyl-5-morpholino- CAS No. 39020-77-4

3(2H)-Pyridazinone, 4-butoxy-2-methyl-5-morpholino-

Cat. No.: B12921910
CAS No.: 39020-77-4
M. Wt: 267.32 g/mol
InChI Key: MKWKQYKIHFNMNG-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 4-butoxy-2-methyl-5-morpholino- is a synthetic organic compound belonging to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4-butoxy-2-methyl-5-morpholino- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Substitution Reactions: Introduction of the butoxy and morpholino groups can be done via nucleophilic substitution reactions using appropriate alkyl halides and morpholine.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction reactions could lead to the formation of hydrazine derivatives.

    Substitution: The butoxy and morpholino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used, but could include various substituted pyridazinones and their derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery for various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 4-butoxy-2-methyl-5-morpholino- would depend on its specific biological target. Generally, pyridazinones can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3(2H)-Pyridazinone, 4-butoxy-2-methyl-: Lacks the morpholino group.

    3(2H)-Pyridazinone, 4-butoxy-5-morpholino-: Lacks the methyl group.

    3(2H)-Pyridazinone, 2-methyl-5-morpholino-: Lacks the butoxy group.

Uniqueness

The presence of the butoxy, methyl, and morpholino groups in 3(2H)-Pyridazinone, 4-butoxy-2-methyl-5-morpholino- may confer unique chemical and biological properties, making it a compound of interest for further research and development.

Properties

CAS No.

39020-77-4

Molecular Formula

C13H21N3O3

Molecular Weight

267.32 g/mol

IUPAC Name

4-butoxy-2-methyl-5-morpholin-4-ylpyridazin-3-one

InChI

InChI=1S/C13H21N3O3/c1-3-4-7-19-12-11(10-14-15(2)13(12)17)16-5-8-18-9-6-16/h10H,3-9H2,1-2H3

InChI Key

MKWKQYKIHFNMNG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=NN(C1=O)C)N2CCOCC2

Origin of Product

United States

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